molecular formula C6H11NO3S B13201096 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B13201096
M. Wt: 177.22 g/mol
InChI Key: JYXFWQJPQUCUSK-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound characterized by the presence of a thiolane ring with a dioxo group and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of thiolane derivatives with acetamide precursors under controlled conditions. One common method involves the oxidation of thiolane to introduce the dioxo group, followed by the acetamidation reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and acetamidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can regenerate the thiolane ring .

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The dioxo group and acetamide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of a thiolane ring with a dioxo group and an acetamide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXFWQJPQUCUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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